3,3-Dimethyl-1-butynyldimethylsilane
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Overview
Description
3,3-Dimethyl-1-butynyldimethylsilane is an organosilicon compound with the molecular formula C8H16Si. It is a derivative of 3,3-dimethyl-1-butyne, where a dimethylsilyl group is attached to the terminal carbon of the alkyne. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-1-butynyldimethylsilane can be synthesized through various methods. One common approach involves the reaction of 3,3-dimethyl-1-butyne with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-butynyldimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common for reduction.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-1-butynyldimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1-butynyldimethylsilane involves its reactivity with various chemical species. The alkyne group can participate in cycloaddition reactions, while the silyl group can undergo hydrolysis or substitution. These reactions can lead to the formation of new bonds and the modification of molecular structures.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-butyne: The parent compound without the silyl group.
tert-Butylacetylene: Another alkyne with a similar structure but without the dimethylsilyl group.
Trimethylsilylacetylene: An alkyne with a trimethylsilyl group instead of a dimethylsilyl group.
Uniqueness
3,3-Dimethyl-1-butynyldimethylsilane is unique due to the presence of both the bulky tert-butyl group and the reactive dimethylsilyl group. This combination imparts distinct reactivity and steric properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3,3-dimethylbut-1-ynyl(dimethyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Si/c1-8(2,3)6-7-9(4)5/h9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGUWEPWVIETEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#C[SiH](C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87290-98-0 |
Source
|
Record name | (3,3-Dimethyl-1-butyn-1-yl)dimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87290-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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